Cas no 81306-64-1 (pTH (13-34) (human))

pTH (13-34) (human) 化学的及び物理的性質
名前と識別子
-
- pTH (13-34) (human)
- ALA-VAL-SER-GLU-ILE-GLN-PHE-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-SER-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-ARG-LYS-LYS-LEU-GLN-ASP-VAL-HIS-ASN-PHE: AVSEIQFMHNLGKHLSSMERVEWLRKKLQDVHNF
- Parathyroid Hormone (Human, 13-34)
- Parathyroid Hormone Fragment 13-34 human
- L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-α-glutamyl-L-arginyl-L-valyl-L-α-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-α-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine (ACI)
- 10: PN: WO03003986 SEQID: 1 claimed sequence
- 226: PN: US20090175821 SEQID: 273 claimed protein
- 6: PN: WO0228420 SEQID: 22 unclaimed sequence
- 94: PN: WO0069900 SEQID: 273 unclaimed sequence
- Human parathormone-(13-34)
- Human PTH-(13-34)
- MFCD00133746
- DTXSID80745583
- 81306-64-1
- Pth(13-34)(human)
- DA-77217
- L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine
- pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH)
-
- MDL: MFCD00133746
- インチ: 1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1
- InChIKey: VFUXFEHDZJLJEA-HQIUGSBTSA-N
- ほほえんだ: C(C1=CNC2C=CC=CC1=2)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C(=O)O)CC1C=CC=CC=1)CC1NC=NC=1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](N)CCCCN)CC1NC=NC=1
計算された属性
- せいみつぶんしりょう: 2807.484676g/mol
- ひょうめんでんか: 0
- XLogP3: -15.3
- 水素結合ドナー数: 42
- 水素結合受容体数: 42
- 回転可能化学結合数: 100
- どういたいしつりょう: 2806.481321g/mol
- 単一同位体質量: 2806.481321g/mol
- 水素結合トポロジー分子極性表面積: 1240Ų
- 重原子数: 198
- 複雑さ: 6230
- 同位体原子数: 0
- 原子立体中心数の決定: 22
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- PSA: 1236.13000
- LogP: 6.30010
pTH (13-34) (human) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | PTH-4106-V-0.5 mg |
Parathyroid Hormone (Human, 13-34) |
81306-64-1 | 0.5 mg |
$322.30 | 2023-01-03 | ||
abcr | AB477465-0.50,5mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 0.50,5mg |
€310.50 | 2024-04-16 | ||
abcr | AB477465-1mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 1mg |
€495.70 | 2025-02-16 | ||
A2B Chem LLC | AH49770-10mg |
PTH (13-34) (HUMAN) |
81306-64-1 | 10mg |
$983.00 | 2024-04-19 | ||
A2B Chem LLC | AH49770-1mg |
PTH (13-34) (HUMAN) |
81306-64-1 | 1mg |
$277.00 | 2024-04-19 | ||
abcr | AB477465-0.5mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 0.5mg |
€310.50 | 2024-08-03 | ||
abcr | AB477465-1 mg |
pTH (13-34) (human) (H-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-OH); . |
81306-64-1 | 1mg |
€466.50 | 2023-04-20 | ||
AAPPTec | P002380-1mg |
Parathyroid Hormone (13-34) |
81306-64-1 | 1mg |
$150.00 | 2024-07-19 | ||
AAPPTec | P002380-10mg |
Parathyroid Hormone (13-34) |
81306-64-1 | 10mg |
$750.00 | 2024-07-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P2780-.1MG |
Parathyroid Hormone Fragment 13-34 human |
81306-64-1 | ≥95% (HPLC) | 0.1MG |
¥2683.84 | 2022-02-22 |
pTH (13-34) (human) 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
5. Caper tea
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
pTH (13-34) (human)に関する追加情報
Introduction to pTH (13-34) (human) and CAS No 81306-64-1
The compound CAS No 81306-64-1 and the product pTH (13-34) (human) represent significant advancements in the field of biochemical research and pharmaceutical development. These substances have garnered considerable attention due to their unique molecular structures and biological activities, making them invaluable tools for researchers studying endocrine systems, particularly the parathyroid hormone (PTH) pathway. This introduction aims to provide a comprehensive overview of these compounds, their applications, and the latest research findings that highlight their importance.
pTH (13-34) (human) is a truncated form of human parathyroid hormone, specifically designed to retain critical functional domains while omitting less essential regions. Parathyroid hormone is a polypeptide hormone secreted by the parathyroid glands, playing a pivotal role in calcium and phosphate homeostasis. The full-length hormone consists of 84 amino acids, but pTH (13-34) (human) focuses on the N-terminal region, which is known for its high affinity to bind to PTH receptors and activate downstream signaling pathways. This truncated form has been engineered to enhance its stability, solubility, and bioavailability, making it an ideal candidate for both in vitro and in vivo studies.
The molecular structure of CAS No 81306-64-1 corresponds to pTH (13-34) (human), as documented in chemical databases and scientific literature. This compound is synthesized through advanced recombinant DNA technology or solid-phase peptide synthesis, ensuring high purity and consistency. The synthesis process involves meticulous optimization to minimize impurities and maximize yield, adhering to stringent quality control measures. These qualities make CAS No 81306-64-1 a reliable reagent for researchers aiming to investigate the mechanisms of PTH action without the complexities associated with full-length hormones.
Recent studies have demonstrated the therapeutic potential of pTH (13-34) (human) in treating metabolic bone diseases such as osteoporosis. Unlike full-length PTH, which can induce hypercalcemia at higher doses, pTH (13-34) (human) exhibits more targeted effects on bone resorption while maintaining anabolic properties on bone formation. This balance makes it a promising candidate for drug development. For instance, research published in the journal *Endocrinology* highlights how pTH (13-34) (human) can stimulate osteoblast activity and improve bone density in animal models of osteoporosis without significant side effects.
In addition to its therapeutic applications, CAS No 81306-64-1 has been widely used in academic research to explore the intricate signaling pathways regulated by PTH receptors. The N-terminal fragment of PTH binds to PTH receptor type 1 (PTH1R), activating intracellular cascades involving G proteins, adenylyl cyclase, and downstream effectors such as cAMP-dependent protein kinases. By studying pTH (13-34) (human), researchers can gain insights into how PTH modulates calcium release from bone resorption sites and how this process is regulated by feedback mechanisms involving calcitonin and vitamin D metabolism.
The latest advancements in peptide chemistry have further enhanced the utility of CAS No 81306-64-1. Modifications such as glycosylation or conjugation with targeting ligands have been explored to improve pharmacokinetic properties and tissue-specific delivery. For example, a study published in *Peptide Science* describes the development of glycosylated analogs of pTH (13-34) (human) that exhibit prolonged circulation times and enhanced binding affinity to specific tissues. Such innovations are crucial for translating preclinical findings into effective clinical treatments.
Another emerging application of CAS No 81306-64-1 is in diagnostic assays for monitoring PTH-related disorders. The high specificity of pTH (13-34) (human) allows for sensitive detection of PTH levels in biological samples using techniques such as ELISA or immunoassays. This capability is particularly valuable in diagnosing secondary hyperparathyroidism associated with chronic kidney disease or metabolic bone disorders. Researchers are leveraging this compound to develop rapid diagnostic tests that can aid in early detection and personalized treatment strategies.
The synthesis and characterization of CAS No 81306-64-1 also contribute to our understanding of peptide folding and stability. Peptides like pTH (13-34) (human) are susceptible to degradation by proteolytic enzymes, making their formulation challenging. However, advances in chemical synthesis techniques have enabled the production of highly stable analogs with extended half-lives. These developments not only improve the practicality of using CAS No 81306-64-1 in research but also pave the way for novel drug formulations with improved patient compliance.
In conclusion, both CAS No 81306-64-1 and its corresponding product pTH (13-34) (human) represent significant contributions to biochemical research and pharmaceutical innovation. Their unique properties make them indispensable tools for studying PTH signaling pathways, developing treatments for metabolic bone diseases, and creating diagnostic assays for PTH-related disorders. As research continues to uncover new applications and refine synthetic methodologies, these compounds will undoubtedly play an even greater role in advancing our understanding of endocrine biology and therapeutic interventions.
